

# Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol

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## Compound of Interest

Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3,5-dimethyl-1H-pyrazol-4-ol**, including its chemical identity, synthesis of its core precursor, and the known biological activities associated with the 3,5-dimethylpyrazole scaffold.

## IUPAC Name and Chemical Identity

The correct IUPAC name for the compound is **3,5-dimethyl-1H-pyrazol-4-ol**. It belongs to the pyrazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.

## Physicochemical Properties

The key quantitative and qualitative properties of **3,5-dimethyl-1H-pyrazol-4-ol** are summarized below.

Property	Value	Source(s)
CAS Number	2820-38-4	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	112.13 g/mol	<a href="#">[1]</a>
Physical Form	Off-white solid	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[1]</a>
InChI Key	CTXUDADWQSSNSC-UHFFFAOYSA-N	<a href="#">[1]</a>
Storage Conditions	Sealed in dry, 2-8°C	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **3,5-dimethyl-1H-pyrazol-4-ol** is not readily available in the reviewed literature, the synthesis of its direct precursor, 3,5-dimethyl-1H-pyrazole, is well-documented. This precursor is the essential starting point for subsequent functionalization at the C4 position to yield the target compound.

### Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is based on the condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate.[\[2\]](#)[\[3\]](#)

#### Materials:

- Pentane-2,4-dione (Acetylacetone)
- Hydrazine hydrate (85%)
- Methanol
- Water
- Diethyl ether or Chloroform for extraction

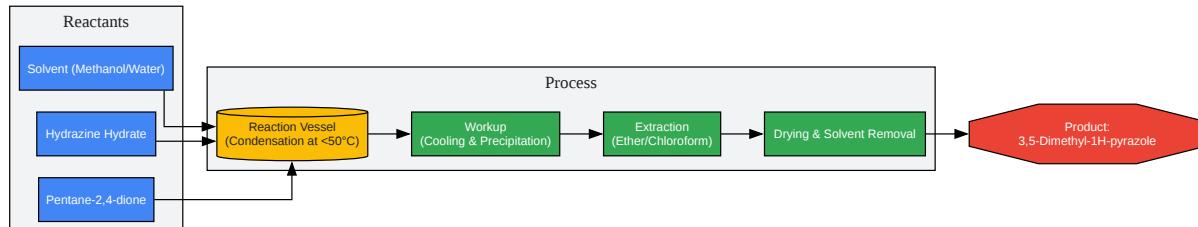
- Anhydrous sodium carbonate or magnesium sulfate for drying

Procedure:

- Pentane-2,4-dione is reacted with hydrazine hydrate in a suitable solvent such as methanol or water.[2][4]
- The reaction is exothermic and should be controlled by cooling, for instance, in an ice bath, maintaining the temperature between 25–35°C.[2]
- In one described method, hydrazine hydrate is dripped into a solution of acetylacetone and glacial acetic acid in water, keeping the reaction temperature below 50°C.[4]
- After the addition is complete, the mixture is held at a specific temperature (e.g., 50°C) for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[4]
- Upon completion, the reaction mixture is cooled to induce precipitation of the product.

Purification and Isolation:

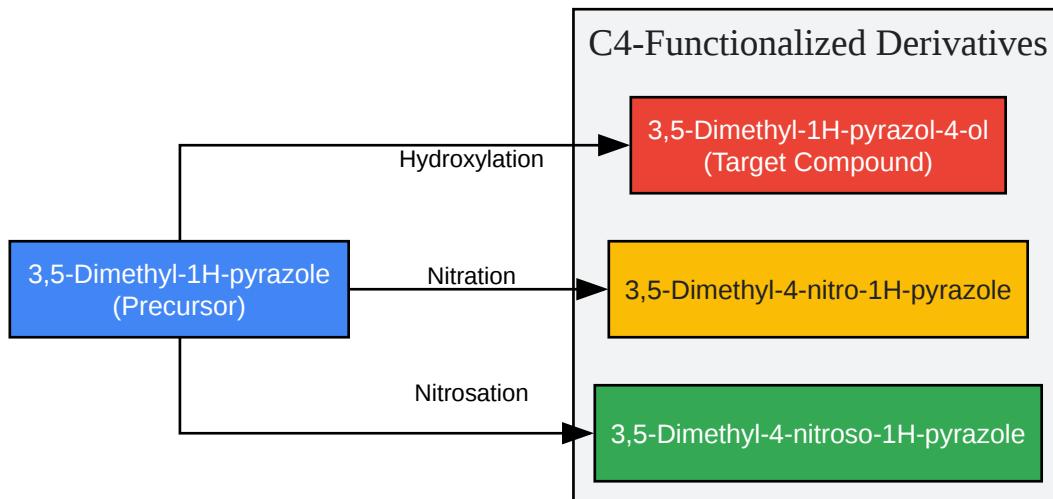
- The crude product is collected via filtration.
- The mixture is transferred to a separatory funnel for extraction using an organic solvent like diethyl ether or chloroform.[5]
- The organic extracts are combined, washed with a saturated sodium chloride solution (brine), and dried over an anhydrous drying agent like sodium carbonate.[5]
- The solvent is removed by distillation or rotary evaporation, leaving the molten 3,5-dimethylpyrazole product.
- The product is then poured into a crystallizing dish to solidify. The final product is typically a white crystalline solid with a reported yield of over 70-90%. [4][5]

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**Caption:** Experimental workflow for the synthesis of 3,5-dimethyl-1H-pyrazole.

## Chemical Reactivity and Derivatization

The 3,5-dimethylpyrazole core is a versatile scaffold. The C4 position, located between the two methyl-substituted carbons, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This provides a logical pathway from the synthesized precursor to the target compound, **3,5-dimethyl-1H-pyrazol-4-ol**, as well as other important derivatives like nitro and nitroso compounds that have been studied.

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**Caption:** Logical relationship of 3,5-dimethyl-1H-pyrazole to C4-derivatives.

## Biological Activity and Potential Applications

While specific quantitative bioactivity data for **3,5-dimethyl-1H-pyrazol-4-ol** is not extensively detailed in the provided search results, the broader class of pyrazole derivatives is of significant interest in drug development due to a wide spectrum of biological activities.

- **Antimicrobial and Antifungal Activity:** Various derivatives of 3,5-dimethyl azopyrazole have been synthesized and shown to possess moderate to significant antibacterial activity against strains like *E. coli* and *S. aureus*.<sup>[6]</sup> The pyrazole nucleus is a known pharmacophore in compounds with antibacterial and antifungal properties.<sup>[6]</sup>
- **Anti-inflammatory and Analgesic Properties:** The pyrazole nucleus is a core component of several drugs with anti-inflammatory, analgesic, and antipyretic properties.<sup>[6][7]</sup>
- **PDE4 Inhibition:** A series of 3,5-dimethylpyrazole derivatives have been designed and synthesized as potent phosphodiesterase type 4 (PDE4) inhibitors.<sup>[8][9]</sup> One such derivative exhibited an IC<sub>50</sub> value of 1.7 μM against PDE4B and showed good in vivo activity in animal models of asthma and COPD.<sup>[8]</sup>
- **Anticancer Activity:** Novel derivatives of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide have been evaluated for cytotoxic activities against liver and lung carcinoma cell lines, with some compounds showing potent IC<sub>50</sub> values comparable to the standard drug Cisplatin.<sup>[10]</sup>
- **Antioxidant Activity:** Certain N-substituted derivatives of 3,5-dimethyl-pyrazole have been investigated for their antioxidant capabilities, showing significant DPPH radical-scavenging activity.<sup>[11]</sup>

The diverse biological profile of the 3,5-dimethylpyrazole scaffold suggests that **3,5-dimethyl-1H-pyrazol-4-ol** could be a valuable intermediate or target molecule for the development of new therapeutic agents. Further research is required to fully elucidate its specific pharmacological profile and mechanism of action.

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